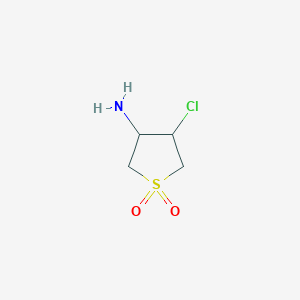
2-(3-tert-Butoxycarbonylamino-propylamino)-nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-tert-Butoxycarbonylamino-propylamino)-nicotinic acid is a compound that features a nicotinic acid core with a tert-butoxycarbonyl (Boc) protected amino group attached via a propylamino linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-tert-Butoxycarbonylamino-propylamino)-nicotinic acid typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. The process begins with the preparation of tert-butoxycarbonyl-protected amino acids, which are then coupled with nicotinic acid derivatives. Common reagents used in these reactions include di-tert-butyl dicarbonate (Boc2O) and coupling agents such as N,N’-diisopropylcarbodiimide (DIC) or N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar protection and coupling strategies. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-tert-Butoxycarbonylamino-propylamino)-nicotinic acid can undergo various chemical reactions, including:
Oxidation: The nicotinic acid moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present.
Substitution: The Boc-protected amino group can participate in substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions for substitution reactions often involve strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nicotinic acid moiety can yield pyridine derivatives, while reduction can lead to amine derivatives.
Applications De Recherche Scientifique
2-(3-tert-Butoxycarbonylamino-propylamino)-nicotinic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of 2-(3-tert-Butoxycarbonylamino-propylamino)-nicotinic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The nicotinic acid moiety can interact with nicotinic acid receptors or enzymes involved in metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(tert-Butoxycarbonylamino)propyl Bromide: A related compound with a similar Boc-protected amino group.
tert-Butyl (3-aminopropyl)(3-((tert-butoxycarbonyl)amino)propyl)carbamate: Another compound featuring Boc-protected amino groups and a propyl linker
Uniqueness
2-(3-tert-Butoxycarbonylamino-propylamino)-nicotinic acid is unique due to its combination of a nicotinic acid core and a Boc-protected amino group. This structure allows it to serve as a versatile building block in organic synthesis and provides potential for various applications in chemistry, biology, and medicine.
Propriétés
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylamino]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)17-9-5-8-16-11-10(12(18)19)6-4-7-15-11/h4,6-7H,5,8-9H2,1-3H3,(H,15,16)(H,17,20)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFWQIGYRWNJSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNC1=C(C=CC=N1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378120 |
Source


|
| Record name | 2-(3-tert-Butoxycarbonylamino-propylamino)-nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904816-06-4 |
Source


|
| Record name | 2-(3-tert-Butoxycarbonylamino-propylamino)-nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1303564.png)



![1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303596.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303611.png)

![1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303614.png)
